An In-depth Technical Guide to 6-Iodopyridazin-3-amine Hydroiodide: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 6-Iodopyridazin-3-amine Hydroiodide: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of 6-Iodopyridazin-3-amine and its Hydroiodide Salt
In the landscape of contemporary medicinal chemistry, the pyridazine scaffold is a privileged heterocyclic motif, integral to the architecture of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2][3] Within this class of compounds, 6-Iodopyridazin-3-amine stands out as a particularly valuable and versatile building block. The presence of three key functional features—the pyridazine core, a reactive iodine atom, and a primary amino group—provides a rich platform for chemical diversification and the synthesis of complex molecular entities.
This technical guide focuses on 6-Iodopyridazin-3-amine hydroiodide (CAS 219690-97-2), the hydroiodide salt of the parent compound (CAS 187973-60-0). While extensive data on the free base is available, specific literature on its hydroiodide salt is less common. The formation of a hydroiodide salt is a strategic chemical modification often employed to enhance the stability, solubility, and handling characteristics of a parent amine. Amine salts, such as hydroiodides, are generally crystalline solids with higher melting points and reduced volatility compared to their free base counterparts, making them more amenable to storage and formulation.[4]
This guide will provide a comprehensive overview of the synthesis, properties, reactivity, and applications of 6-Iodopyridazin-3-amine hydroiodide. In instances where specific data for the hydroiodide salt is not publicly available, we will draw upon established principles of organic chemistry and the known properties of the free base to provide scientifically grounded insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 6-Iodopyridazin-3-amine (Free Base)
| Property | Value | Source(s) |
| CAS Number | 187973-60-0 | [5][6][7] |
| Molecular Formula | C₄H₄IN₃ | [6][7] |
| Molecular Weight | 221.00 g/mol | [6] |
| Exact Mass | 220.94499 Da | [6][7] |
| Appearance | Solid | N/A |
| Density (predicted) | 2.204 g/cm³ | [7] |
| Boiling Point (predicted) | 399.6 °C at 760 mmHg | [7] |
| Flash Point (predicted) | 195.5 °C | [7] |
| Topological Polar Surface Area | 51.8 Ų | [6][7] |
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of 6-Iodopyridazin-3-amine hydroiodide relies on standard spectroscopic techniques. While specific spectra for the hydroiodide salt are not found in the searched literature, we can predict the key features based on the structure and the known effects of protonation on similar heterocyclic amines.
-
¹H NMR Spectroscopy: The protonation of the pyridazine ring upon salt formation is expected to cause a significant downfield shift of the aromatic protons compared to the free base, due to the increased electron-withdrawing effect of the positively charged ring. The protons of the pyridazine ring would likely appear as doublets in the aromatic region. The amine protons would also be expected to shift downfield and may appear as a broad singlet.
-
¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon signals of the pyridazine ring in the hydroiodide salt are anticipated to be shifted downfield relative to the free base.
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydroiodide salt would be expected to show a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibration of the ammonium salt. The N-H bending vibrations of the primary amine would also be present.
-
Mass Spectrometry (MS): In a typical mass spectrometry experiment (e.g., ESI+), the hydroiodide salt would likely show the mass of the protonated free base, [M+H]⁺, at m/z corresponding to C₄H₅IN₃⁺.
Synthesis and Purification
The synthesis of 6-Iodopyridazin-3-amine hydroiodide can be logically approached in a two-stage process: first, the synthesis of the free base, 6-Iodopyridazin-3-amine, followed by its conversion to the hydroiodide salt.
Stage 1: Synthesis of 6-Iodopyridazin-3-amine (Free Base)
A plausible and efficient route to 6-Iodopyridazin-3-amine begins with the commercially available 3,6-dichloropyridazine. The synthesis involves a selective nucleophilic aromatic substitution followed by a halogen exchange reaction.
Figure 1: Synthetic pathway to 6-Iodopyridazin-3-amine.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
-
To a pressure vessel, add 3,6-dichloropyridazine and a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol). A molar excess of ammonia is typically used.
-
Seal the vessel and heat the reaction mixture to a temperature between 100-140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-amino-6-chloropyridazine.
Experimental Protocol: Synthesis of 6-Iodopyridazin-3-amine
-
In a round-bottom flask, dissolve 3-amino-6-chloropyridazine in a suitable solvent like acetonitrile.
-
Add sodium iodide (NaI) and a strong acid, such as hydroiodic acid or a mixture of an acid and an iodide source.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and quench with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-Iodopyridazin-3-amine can be purified by column chromatography.
Stage 2: Preparation of 6-Iodopyridazin-3-amine Hydroiodide
The conversion of the free base to its hydroiodide salt is a straightforward acid-base reaction.
Figure 2: Conversion of the free base to the hydroiodide salt.
Experimental Protocol: Synthesis of 6-Iodopyridazin-3-amine Hydroiodide
-
Dissolve the purified 6-Iodopyridazin-3-amine in a suitable solvent, such as isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydroiodic acid (HI) dropwise with stirring.
-
A precipitate should form upon addition of the acid.
-
Continue stirring the mixture in the ice bath for a period of time (e.g., 30-60 minutes) to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Dry the resulting solid under vacuum to obtain 6-Iodopyridazin-3-amine hydroiodide.
Reactivity and Synthetic Utility
6-Iodopyridazin-3-amine hydroiodide is a valuable intermediate due to its potential for diverse chemical transformations, primarily centered around the reactivity of the iodo and amino groups. The hydroiodide salt can often be used directly in reactions where a base is present in the reaction mixture, which will liberate the free amine in situ.
Key Reaction Pathways
The C-I bond in 6-iodopyridazin-3-amine is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds. The amino group can undergo standard amine chemistry, such as acylation, alkylation, and condensation reactions.
Figure 3: Key reaction pathways for 6-Iodopyridazin-3-amine.
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Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the 6-position by coupling with boronic acids or their esters. This is a powerful method for generating biaryl structures commonly found in kinase inhibitors.[8]
-
Sonogashira Coupling: The reaction with terminal alkynes provides access to 6-alkynylpyridazin-3-amines, which are versatile intermediates for further transformations or can be found in biologically active molecules.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.
-
Reactions of the Amino Group: The 3-amino group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides. It can also serve as a nucleophile in condensation reactions to form imines or other heterocyclic systems.
Applications in Medicinal Chemistry and Drug Discovery
The pyridazine core is a well-established pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[1][2][3] 6-Iodopyridazin-3-amine hydroiodide serves as a key starting material for the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs.
-
Kinase Inhibitors: The pyridazine scaffold is present in numerous kinase inhibitors. The ability to functionalize the 6-position of the pyridazine ring via cross-coupling reactions allows for the exploration of the chemical space around the ATP-binding site of various kinases.
-
Anti-inflammatory Agents: Pyridazine and pyridazinone derivatives have been shown to modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]
-
Anticancer Agents: The structural motifs accessible from 6-Iodopyridazin-3-amine are relevant to the development of novel anticancer agents.[9]
The use of the hydroiodide salt in these synthetic endeavors can offer advantages in terms of stability and ease of handling during weighing and dissolution, particularly for larger-scale syntheses.
Safety, Handling, and Storage
GHS Hazard Information (for 6-Iodopyridazin-3-amine free base):
-
Acute Toxicity, Oral (Harmful) [6]
-
Acute Toxicity, Dermal (Harmful) [6]
-
Skin Corrosion/Irritation [6]
-
Serious Eye Damage/Eye Irritation [6]
-
Acute Toxicity, Inhalation (Harmful) [6]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation) [6]
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Protect from light. Amine hydrohalide salts are generally more stable to air and light than their corresponding free bases.[10][11]
Conclusion
6-Iodopyridazin-3-amine hydroiodide is a strategically important building block for chemical synthesis and drug discovery. Its trifunctional nature provides a versatile platform for the generation of diverse and complex molecules. While specific experimental data for the hydroiodide salt is limited in the public domain, this guide has provided a comprehensive overview based on the well-documented chemistry of the free base and established principles of organic chemistry. By understanding its synthesis, reactivity, and potential applications, researchers can effectively leverage this valuable compound in their pursuit of novel therapeutics.
References
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PubChemLite. 6-iodopyridazin-3-amine (C4H4IN3). Available from: [Link]
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ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. Available from: [Link]
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